(R)-2-Phenoxypropionic acid
Overview
Description
®-2-Phenoxypropionic acid is an organic compound characterized by the presence of a phenoxy group attached to a propionic acid moiety. This compound is notable for its chiral center, which imparts specific stereochemical properties. It is used in various scientific and industrial applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-2-Phenoxypropionic acid can be synthesized through several methods. One common approach involves the reaction of phenol with propionic acid in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and may involve the use of a dehydrating agent to drive the reaction to completion.
Industrial Production Methods: In industrial settings, ®-2-Phenoxypropionic acid is often produced through large-scale esterification reactions followed by hydrolysis. The process involves the use of phenol and propionic acid derivatives under controlled conditions to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: ®-2-Phenoxypropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of phenoxyacetone or phenoxyacetaldehyde.
Reduction: Formation of ®-2-phenoxypropanol.
Substitution: Formation of halogenated derivatives of ®-2-Phenoxypropionic acid.
Scientific Research Applications
®-2-Phenoxypropionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of herbicides, fungicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Phenoxypropionic acid involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with enzymes or receptors, influencing their activity. The carboxylic acid moiety can form ionic bonds with positively charged sites on proteins, affecting their function and stability.
Comparison with Similar Compounds
(S)-2-Phenoxypropionic acid: The enantiomer of ®-2-Phenoxypropionic acid, differing in stereochemistry.
Phenoxyacetic acid: Lacks the chiral center and has different reactivity and applications.
2-Phenylpropionic acid: Contains a phenyl group instead of a phenoxy group, leading to different chemical properties.
Uniqueness: ®-2-Phenoxypropionic acid is unique due to its chiral center, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes. Its phenoxy group also provides distinct reactivity compared to similar compounds.
Properties
IUPAC Name |
(2R)-2-phenoxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXERGJJQSKIUIC-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1129-46-0 | |
Record name | (+)-2-Phenoxypropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1129-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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